![molecular formula C24H28O2 B1244780 Bixin aldehyde](/img/structure/B1244780.png)
Bixin aldehyde
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Overview
Description
Bixin dialdehyde is an apo carotenoid that is the dialdehyde obtained by reduction of the terminal methyl ester and carboxy groups of bixin. It has a role as a plant metabolite. It is an apo carotenoid, an enal and a dialdehyde. It derives from a bixin.
Scientific Research Applications
Biosynthesis and Genetic Engineering
Bixin Biosynthesis in Bixa Orellana
Bixin, also known as annatto, is a pigment derived from the seeds of Bixa orellana. The biosynthesis of bixin involves three key enzymes: lycopene cleavage dioxygenase, bixin aldehyde dehydrogenase, and norbixin carboxyl methyltransferase, which sequentially convert lycopene into bixin. Genetic manipulation in Escherichia coli demonstrated the potential for expanded bixin production (Bouvier, Dogbo, & Camara, 2003).
Molecular Characterization of Bixin
Recent advances in the molecular understanding of bixin have revealed that its biosynthetic genes are not only present in Bixa but also in Crocus and Vitis. This opens up the possibility of alternative natural sources for bixin production (Siva et al., 2010).
Carotenoid Cleavage Dioxygenases in Bixin Biosynthesis
New discoveries in carotene cleavage dioxygenases (CCDs) show their significant role in the production of bixin aldehyde from lycopene. Identifying various CCD genes involved in this process has broadened the understanding of bixin biosynthesis (Us-Camas et al., 2022).
Industrial and Environmental Applications
Bixin Extraction and Purification Technologies
Advances in mechanical extraction technologies for bixin from annatto seeds, such as using a screen-topped spouted bed, have shown potential in improving yield and purity, presenting a more environmentally friendly extraction method (Taham, Silva, & Barrozo, 2016).
Bixin as a Biosorbent for Heavy Metals
Bixin has been explored as a potential biosorbent for Hg2+ in aqueous solutions. Studies have shown its effectiveness in removing mercury, suggesting its utility in environmental applications (Vieira et al., 2021).
Photostability and Encapsulation of Bixin
Research on the light stability of bixin encapsulated with different polysaccharides has provided insights into enhancing its photostability, critical for its use in various industrial applications (Barbosa, Borsarelli, & Mercadante, 2005).
properties
Product Name |
Bixin aldehyde |
---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedial |
InChI |
InChI=1S/C24H28O2/c1-21(13-7-15-23(3)17-9-19-25)11-5-6-12-22(2)14-8-16-24(4)18-10-20-26/h5-20H,1-4H3/b6-5+,13-7+,14-8+,17-9+,18-10+,21-11+,22-12+,23-15+,24-16+ |
InChI Key |
IMKFJOUBSRCEPD-DBTAAFGWSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=O)/C)/C)/C=C/C=C(/C=C/C=O)\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=O)C=CC=C(C)C=CC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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